REACTION_CXSMILES
|
[OH-].[Na+].[NH:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH2:14][C:15]([O:17]CC)=[O:16])[CH:11]=[CH:12][CH:13]=2)[CH:5]=[N:4]1>O.C1COCC1.CO>[NH:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=2)[CH:5]=[N:4]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl [3-(1H-pyrazol-4-yl)phenyl]acetate
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C=1C=C(C=CC1)CC(=O)OCC
|
Name
|
H2O THF MeOH
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O.C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 3 to 4 via the addition of 3 M HCl
|
Type
|
FILTRATION
|
Details
|
The solid was collected via filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C=C(C=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |